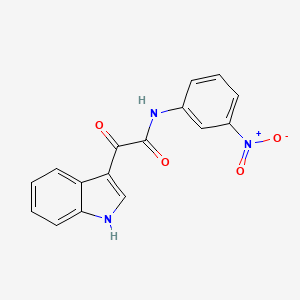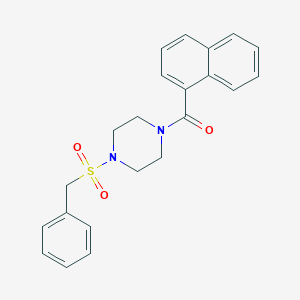
(5-Chloro-2-hydroxyphenyl)(6,7-dimethoxyquinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group, two methoxy groups, and a phenol group attached to a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinoline and 4-chlorophenol.
Formation of Intermediate: The 6,7-dimethoxyquinoline undergoes a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)benzene.
Final Product: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with phenol under basic conditions to yield the final product, 4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-6,7-dimethoxyquinoline: A closely related compound with similar structural features but lacking the phenol group.
4,7-dichloroquinoline: Another quinoline derivative with two chloro groups instead of one.
6,7-dimethoxyquinoline: A simpler quinoline derivative with only methoxy groups.
Uniqueness
4-chloro-2-(6,7-dimethoxyquinoline-3-carbonyl)phenol is unique due to the presence of both a phenol group and a quinoline ring, which may contribute to its distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C18H14ClNO4 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)-(6,7-dimethoxyquinolin-3-yl)methanone |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-10-5-11(9-20-14(10)8-17(16)24-2)18(22)13-7-12(19)3-4-15(13)21/h3-9,21H,1-2H3 |
Clave InChI |
WTLFRGZNYJNNHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1OC)C(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12484027.png)
![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
![1-Cycloheptyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12484038.png)

![N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine](/img/structure/B12484064.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![5-(4-bromophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12484076.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)
![3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12484080.png)


![2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)
![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12484122.png)
